![molecular formula C21H22N4O B2546634 3-[2-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-4-phenyl-1,2,4-triazole CAS No. 2418676-93-2](/img/structure/B2546634.png)
3-[2-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-4-phenyl-1,2,4-triazole
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Overview
Description
3-[2-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-4-phenyl-1,2,4-triazole is a heterocyclic compound with a complex structure. It belongs to the class of triazoles , which are five-membered aromatic rings containing three nitrogen atoms and two carbon atoms. Triazoles exhibit versatile biological activities and are found in various drug classes, including antibacterial, antifungal, anticancer, antioxidant, and antiviral agents .
Molecular Structure Analysis
The molecular formula of This compound is C~18~H~16~N~4~O~2~ . Its structure likely features a central triazole ring with substituents, including a cyclopropylmethyl group, an aziridine moiety, and phenyl rings. The arrangement of these functional groups significantly influences its biological properties .
Chemical Reactions Analysis
While specific chemical reactions involving this compound are not explicitly documented, we can infer that it may participate in nucleophilic substitutions , oxidations , and ring-opening reactions due to the presence of reactive functional groups. Further experimental studies are necessary to elucidate its reactivity profile .
properties
IUPAC Name |
3-[2-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-4-phenyl-1,2,4-triazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O/c1-2-6-17(7-3-1)25-15-22-23-21(25)19-8-4-5-9-20(19)26-14-18-13-24(18)12-16-10-11-16/h1-9,15-16,18H,10-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUBBZKNBPPQYLJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2CC2COC3=CC=CC=C3C4=NN=CN4C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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